O-O-Dibenzyl-(-)-actinonin

Lipophilicity Drug Design ADME

O,O-Dibenzyl-(-)-actinonin (CAS 460754-33-0) is a fully O-protected synthetic derivative of the natural peptidomimetic antibiotic (−)-actinonin, in which both hydroxamic acid hydroxyls are benzylated. It belongs to the actinonin-class inhibitor family that targets peptide deformylase (PDF), including the human mitochondrial isoform HsPDF implicated in tumor cell proliferation.

Molecular Formula C33H47N3O5
Molecular Weight 565.7 g/mol
CAS No. 460754-33-0
Cat. No. B020275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-O-Dibenzyl-(-)-actinonin
CAS460754-33-0
SynonymsN4-Benzyloxy-N1-[1-(2-(S)-benzyloxy-methyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propyl]-2-(R)-pentylsuccinamide;  (2R)-N1-[(1S)-2-Methyl-1-[[(2S)-2-[(phenylmethoxy)methyl]-1-pyrrolidinyl]carbonyl]propyl]-2-pentyl-N4-(phenylmethoxy)butanediamide; 
Molecular FormulaC33H47N3O5
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3
InChIInChI=1S/C33H47N3O5/c1-4-5-8-18-28(21-30(37)35-41-23-27-16-11-7-12-17-27)32(38)34-31(25(2)3)33(39)36-20-13-19-29(36)24-40-22-26-14-9-6-10-15-26/h6-7,9-12,14-17,25,28-29,31H,4-5,8,13,18-24H2,1-3H3,(H,34,38)(H,35,37)/t28-,29+,31+/m1/s1
InChIKeyUAKVQDJESYHMIP-HZFRXHCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O-Dibenzyl-(-)-actinonin (CAS 460754-33-0) – A Protected Actinonin Analog for Mitochondrial Peptide Deformylase-Targeted Research Procurement


O,O-Dibenzyl-(-)-actinonin (CAS 460754-33-0) is a fully O-protected synthetic derivative of the natural peptidomimetic antibiotic (−)-actinonin, in which both hydroxamic acid hydroxyls are benzylated . It belongs to the actinonin-class inhibitor family that targets peptide deformylase (PDF), including the human mitochondrial isoform HsPDF implicated in tumor cell proliferation [1]. As a dibenzyl-protected precursor, this compound is employed as a key intermediate in the asymmetric synthesis of actinonin analogs and serves as a lipophilic probe for structure-activity relationship (SAR) studies [2].

Why O,O-Dibenzyl-(-)-actinonin Cannot Be Replaced by Generic (−)-Actinonin or Other In-Class PDF Inhibitors


The dibenzyl protection of the hydroxamic acid moiety fundamentally alters the physicochemical profile and synthetic utility of the molecule compared to the parent (−)-actinonin. The resulting >100-fold increase in calculated lipophilicity (LogP 5.17 vs. 0.88–1.92) and reduced topological polar surface area (TPSA 96.97 vs. 118.97 Ų) confer distinct solubility and membrane-partitioning properties . In synthetic workflows, the benzyl groups serve as orthogonal protecting groups that can be selectively removed via hydrogenolysis to unmask the active hydroxamic acid, a strategic advantage not offered by unprotected actinonin [1]. Consequently, substituting O,O-dibenzyl-(-)-actinonin with (−)-actinonin or other non-protected analogs would compromise both experimental design in SAR campaigns and the fidelity of multi-step synthetic routes.

Quantitative Differentiation Evidence for O,O-Dibenzyl-(-)-actinonin (CAS 460754-33-0) vs. (−)-Actinonin and Other Analogs


Calculated Lipophilicity (LogP): O,O-Dibenzyl-(-)-actinonin vs. (−)-Actinonin

O,O-Dibenzyl-(-)-actinonin exhibits a calculated LogP of 5.17, compared to a LogP of 0.88–1.92 for the parent (−)-actinonin, representing a >100-fold increase in predicted partition coefficient . This elevated lipophilicity is expected to enhance passive membrane permeability and alter intracellular distribution, a critical parameter for cell-based phenotypic screening [1].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA): Reduced Hydrogen-Bonding Capacity vs. (−)-Actinonin

The TPSA of O,O-dibenzyl-(-)-actinonin is 96.97 Ų, which is 22.00 Ų lower than the TPSA of (−)-actinonin (118.97 Ų) . A TPSA below 140 Ų is generally associated with favorable oral absorption and blood-brain barrier penetration; the 22 Ų reduction further shifts the compound toward a more permeable profile [1].

Polar Surface Area Membrane Permeability Medicinal Chemistry

Melting Point and Storage Stability: Ambient Temperature Handling vs. (−)-Actinonin

O,O-Dibenzyl-(-)-actinonin has a melting point of 110–112°C and is stored at 2–8°C . In contrast, (−)-actinonin melts at 137–142°C and requires storage at −20°C for long-term stability . The lower melting point and less stringent refrigeration requirement of the dibenzyl analog reduce storage-associated energy costs and simplify laboratory handling during repeated use.

Stability Storage Conditions Laboratory Logistics

Solubility Profile: Broad Organic Solvent Compatibility vs. (−)-Actinonin

O,O-Dibenzyl-(-)-actinonin is soluble in chloroform, dimethyl sulfoxide, ethyl acetate, and methanol , whereas (−)-actinonin is primarily soluble in DMSO, ethanol, methanol, and DMF, with poor solubility in ethyl acetate and chloroform . The expanded organic solvent compatibility of the dibenzyl analog facilitates extraction, chromatography, and formulation in a wider range of organic reaction media.

Solubility Formulation Sample Preparation

Synthetic Utility: Orthogonal Benzyl Protection as a Strategic Intermediate in Actinonin Analog Synthesis

The dibenzyl protection of the hydroxamic acid moiety in O,O-dibenzyl-(-)-actinonin serves as an orthogonal protecting group that can be selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C) to yield the free hydroxamic acid [1]. This strategy is explicitly described in US Patent 6,887,887, where O-protected intermediates are hydrogenated to generate the final (S,S,R)-(−)-actinonin or its analogs [1]. In contrast, (−)-actinonin lacks this protecting group and cannot be used to introduce structural diversity at the hydroxamic acid position.

Synthetic Chemistry Protecting Group Strategy Analog Generation

High-Value Application Scenarios for O,O-Dibenzyl-(-)-actinonin (CAS 460754-33-0) in Research and Industrial Settings


Lipophilicity-Driven Cellular Permeability Screening in HsPDF-Targeted Anticancer Programs

O,O-Dibenzyl-(-)-actinonin, with a LogP of 5.17 (>100-fold more lipophilic than (−)-actinonin), is ideally suited for cell-based phenotypic assays where passive membrane diffusion is a prerequisite for intracellular target engagement. Researchers studying HsPDF-mediated mitochondrial dysfunction in cancer can use this compound to assess the impact of enhanced lipophilicity on antiproliferative activity across a panel of human tumor cell lines, as established in the foundational actinonin analog work by Lee et al. (2004) [1].

Synthetic Intermediate for Actinonin Analog Libraries in Medicinal Chemistry

The orthogonal benzyl protection of the hydroxamic acid moiety makes O,O-dibenzyl-(-)-actinonin a strategic building block for generating diverse actinonin analogs via late-stage deprotection and functionalization. As described in US Patent 6,887,887, the compound can be hydrogenolyzed to yield the free hydroxamic acid, enabling SAR exploration at the critical zinc-binding group [2]. This application is directly relevant for academic and industrial medicinal chemistry groups pursuing novel PDF inhibitors.

Chromatographic Method Development and Analytical Reference Standard

The distinct solubility profile of O,O-dibenzyl-(-)-actinonin—soluble in chloroform, ethyl acetate, DMSO, and methanol—facilitates its use as a reference standard in reversed-phase and normal-phase HPLC method development for actinonin-related substances. The higher LogP and lower TPSA result in longer retention times on C18 columns compared to (−)-actinonin, enabling orthogonal separation conditions for purity and stability-indicating assays .

Stable Intermediate Storage for Just-in-Time Activation in Biological Assays

With a recommended storage temperature of 2–8°C versus −20°C for (−)-actinonin, O,O-dibenzyl-(-)-actinonin offers logistical advantages for laboratories conducting intermittent biological testing. The compound can be stored under standard refrigeration and deprotected immediately prior to assay, minimizing the risk of hydroxamic acid degradation during prolonged storage . This is particularly valuable for core facilities and screening centers managing diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-O-Dibenzyl-(-)-actinonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.